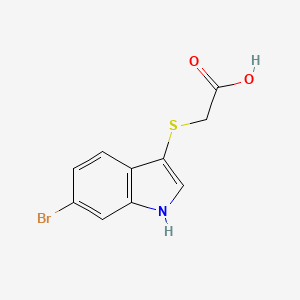
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications. The presence of a bromine atom at the 6-position of the indole ring and a thioacetic acid group at the 3-position makes this compound unique and potentially useful in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Thioacetic Acid Introduction: The brominated indole is then reacted with thioacetic acid or its derivatives under basic conditions to introduce the thioacetic acid group at the 3-position of the indole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of 2-((1H-indol-3-yl)thio)acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((1H-indol-3-yl)thio)acetic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. The presence of the bromine atom and thioacetic acid group may enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
6-Bromo-1H-indole-3-acetic acid: Similar structure but lacks the thioacetic acid group.
2-((1H-indol-3-yl)thio)acetic acid: Similar structure but lacks the bromine atom.
Indole-3-acetic acid: A well-known plant hormone with a simpler structure.
Uniqueness
2-((6-Bromo-1H-indol-3-yl)thio)acetic acid is unique due to the presence of both the bromine atom and thioacetic acid group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
分子式 |
C10H8BrNO2S |
|---|---|
分子量 |
286.15 g/mol |
IUPAC名 |
2-[(6-bromo-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-6-1-2-7-8(3-6)12-4-9(7)15-5-10(13)14/h1-4,12H,5H2,(H,13,14) |
InChIキー |
CYUQDARQNMQASA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)NC=C2SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


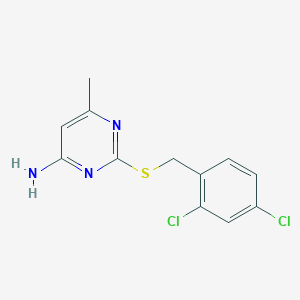
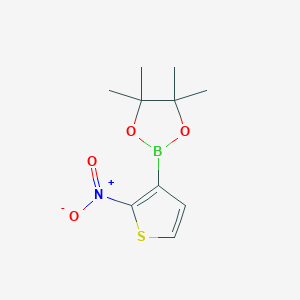
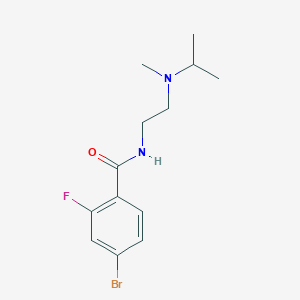
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)

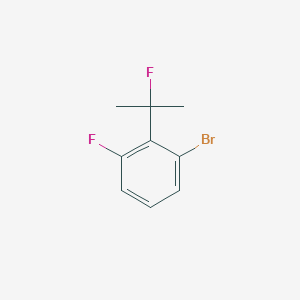


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)


![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

